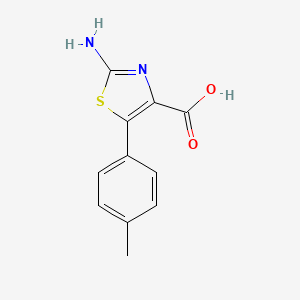
2-Amino-5-p-tolyl-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-p-tolyl-thiazole-4-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboxylic acid group in the thiazole ring makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid typically involves the reaction of p-toluidine with thiourea in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or water. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated or alkylated thiazole derivatives.
Scientific Research Applications
2-Amino-5-p-tolyl-thiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its diverse biological activities.
Comparison with Similar Compounds
2-Amino-4-(p-tolyl)thiazole: Similar structure but lacks the carboxylic acid group.
5-(p-Tolyl)thiazol-2-amine: Similar structure but with different substitution patterns on the thiazole ring.
Uniqueness: 2-Amino-5-p-tolyl-thiazole-4-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-amino-5-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-6-2-4-7(5-3-6)9-8(10(14)15)13-11(12)16-9/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
AKZBGCSSXWJAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















